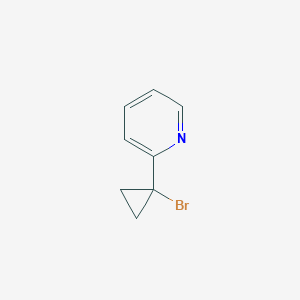

2-(1-Bromocyclopropyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromocyclopropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRGCSHYLCMFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592384 | |

| Record name | 2-(1-Bromocyclopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198759-65-8 | |

| Record name | 2-(1-Bromocyclopropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-(1-Bromocyclopropyl)pyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(1-Bromocyclopropyl)pyridine. Due to the limited availability of experimental data in public literature, this guide leverages advanced predictive modeling to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition and the theoretical principles underpinning the predicted spectral features are discussed in depth, offering valuable insights for researchers in synthetic chemistry, drug discovery, and materials science. This document is intended to serve as a practical reference for the identification, characterization, and quality control of this compound.

Introduction: The Significance of this compound

The pyridine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a bromocyclopropyl group at the 2-position of the pyridine ring creates a molecule with intriguing potential. The strained cyclopropyl ring offers a rigid conformational constraint, while the bromine atom provides a versatile synthetic handle for further functionalization through cross-coupling reactions.

Accurate and unambiguous characterization of this compound is paramount for its application in any research or development endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating its molecular structure and confirming its identity and purity. This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation that connects spectral features to the underlying molecular structure.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated using validated computational methods and serves as a reliable reference for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in this compound.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1 . The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 (Py) | 8.55 | Doublet of doublets (dd) | 4.8, 1.5 | 1H |

| H-4 (Py) | 7.70 | Triplet of doublets (td) | 7.7, 1.8 | 1H |

| H-3 (Py) | 7.45 | Doublet (d) | 7.9 | 1H |

| H-5 (Py) | 7.20 | Doublet of doublets (dd) | 7.5, 4.9 | 1H |

| CH₂ (Cyclopropyl) | 1.65 - 1.75 | Multiplet | - | 2H |

| CH₂ (Cyclopropyl) | 1.35 - 1.45 | Multiplet | - | 2H |

Causality Behind Predicted Shifts:

-

Pyridine Protons: The protons on the pyridine ring (H-3, H-4, H-5, and H-6) are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atom. H-6, being ortho to the nitrogen, is the most deshielded. The predicted coupling constants are typical for a 2-substituted pyridine ring.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring are diastereotopic due to the chiral center created by the bromine atom. This results in complex multiplets in the aliphatic region of the spectrum. Their upfield shift compared to typical alkyl protons is a characteristic feature of the strained cyclopropane ring system.

The predicted ¹³C NMR spectrum in CDCl₃ is presented in Table 2 .

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Py) | 162.5 |

| C-6 (Py) | 149.8 |

| C-4 (Py) | 136.5 |

| C-5 (Py) | 123.0 |

| C-3 (Py) | 121.5 |

| C-Br (Cyclopropyl) | 35.0 |

| CH₂ (Cyclopropyl) | 18.5 |

Causality Behind Predicted Shifts:

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are consistent with a 2-substituted pyridine. C-2, directly attached to the cyclopropyl group and adjacent to the nitrogen, is significantly deshielded. The relative ordering of the other pyridine carbons is also in line with expectations based on the electronic effects within the ring.

-

Cyclopropyl Carbons: The quaternary carbon bearing the bromine atom is shifted downfield due to the electronegativity of the bromine. The methylene carbons of the cyclopropyl ring appear at a characteristically upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed in Table 3 .

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Cyclopropyl) | 3000 - 2900 | Medium |

| C=N, C=C stretch (Pyridine ring) | 1600 - 1450 | Strong |

| C-H bend (Cyclopropyl) | 1450 - 1400 | Medium |

| C-N stretch (Pyridine ring) | 1300 - 1200 | Medium |

| C-Br stretch | 700 - 600 | Strong |

Interpretation of Vibrational Modes:

-

Aromatic and Aliphatic C-H Stretches: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridine ring, while those just below 3000 cm⁻¹ are attributed to the C-H bonds of the cyclopropyl group.

-

Pyridine Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine ring, which are highly characteristic of this heterocycle.

-

C-Br Stretch: A strong absorption is predicted in the lower frequency region (700-600 cm⁻¹) corresponding to the C-Br stretching vibration, a key indicator of the presence of the bromo-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Predicted Molecular Ion: The molecular ion peak [M]⁺ would be expected at m/z 197 and 199 with a characteristic ~1:1 intensity ratio due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Predicted Key Fragmentation Patterns:

-

Loss of Bromine: A prominent fragment would be observed at m/z 118, corresponding to the loss of a bromine radical ([M-Br]⁺). This cation would be relatively stable.

-

Formation of Pyridyl Cation: A peak at m/z 78, corresponding to the pyridyl cation, is also a likely fragmentation pathway.

-

Cyclopropyl Ring Fragmentation: Fragmentation of the cyclopropyl ring could lead to various smaller charged species.

Experimental Protocols

The following section outlines standardized protocols for the acquisition of spectroscopic data for compounds like this compound. These protocols are designed to ensure data quality and reproducibility.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.

FTIR Spectroscopy Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid or dissolved solid, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

-

Data Acquisition: Scan a mass range of m/z 40-400.

Visualizing the Workflow

The following diagrams illustrate the logical flow of spectroscopic data acquisition and analysis.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are rooted in standard laboratory practices and are designed to yield high-quality data. As with any predictive data, experimental verification is the ultimate standard. However, the information contained herein should significantly aid in the design of experiments and the interpretation of their results, thereby accelerating research and development efforts involving this promising chemical entity.

References

An In-Depth Technical Guide to 2-(1-Bromocyclopropyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of a Unique Pyridine Scaffold

2-(1-Bromocyclopropyl)pyridine is a heterocyclic building block that has garnered increasing interest within the medicinal chemistry landscape. Its unique structural architecture, featuring a pyridine ring linked to a strained brominated cyclopropyl group, presents a compelling scaffold for the development of novel therapeutics. The pyridine moiety, a common feature in many FDA-approved drugs, offers favorable pharmacokinetic properties and diverse interaction capabilities with biological targets[1]. The presence of the 1-bromocyclopropyl group introduces a three-dimensional element and a reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and its applications in modern drug discovery.

Physicochemical and Spectral Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 198759-65-8 | [2] |

| Molecular Formula | C₈H₈BrN | [2] |

| Molecular Weight | 198.06 g/mol | [2] |

| Appearance | Not explicitly reported; likely a liquid or low-melting solid. | General observation for similar compounds. |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Based on the structural components. |

| Storage | Store in an inert atmosphere at 2-8°C. | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Spectral data not publicly available. Expected signals would include aromatic protons of the pyridine ring and diastereotopic protons of the cyclopropyl ring. |

| ¹³C NMR | Spectral data not publicly available. Expected signals would include carbons of the pyridine ring and the cyclopropyl ring, with the carbon attached to bromine being significantly deshielded. |

| Mass Spectrometry | Spectral data not publicly available. Expected to show molecular ion peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). |

Synthesis and Purification: A Plausible Approach

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be devised based on established methodologies for the creation of similar cyclopropyl-heterocycle linkages. The following protocol outlines a potential two-step synthesis starting from the readily available 2-vinylpyridine.

Proposed Synthetic Pathway

Sources

Stability and Storage of 2-(1-Bromocyclopropyl)pyridine: A Technical Guide

Introduction

2-(1-Bromocyclopropyl)pyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals and pharmaceuticals. Its unique structural motif, combining the reactivity of a bromocyclopropane ring with the coordinating properties of a pyridine moiety, makes it a valuable intermediate for drug discovery and development professionals. However, the inherent strain of the cyclopropyl ring and the presence of a halogen atom necessitate a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established chemical principles and technical data to offer field-proven insights for researchers and scientists.

Chemical Identity and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | Sigma-Aldrich |

| Molecular Weight | 198.06 g/mol | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid or solid | Pipzine Chemicals[1] |

| Boiling Point | 115 °C | Sigma-Aldrich[2] |

| Density | 0.978 g/cm³ at 25 °C | Sigma-Aldrich[2] |

Core Stability and Recommended Storage

Under standard ambient conditions, this compound is considered to be a chemically stable compound.[2] However, its stability is contingent upon proper handling and storage to mitigate potential degradation. The primary factors influencing its stability are temperature, light, and atmospheric conditions.

Optimal Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are strongly recommended:

-

Temperature: Refrigeration at 2-8°C is crucial.[3] Lower temperatures help to minimize the rate of potential degradation reactions. Some suppliers even recommend cold-chain transportation to maintain the compound's stability during transit.[3]

-

Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is highly advisable.[3][4] This prevents oxidation and degradation reactions that can be initiated by atmospheric oxygen and moisture.

-

Container: The compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[2][4]

-

Light: While specific data on photosensitivity is limited, it is good practice to store the compound in an amber or opaque vial to protect it from light, which can catalyze degradation in many organic molecules.

-

Environment: The storage area should be dry and well-ventilated , away from heat and sources of ignition.[2]

Potential Degradation Pathways

Thermal Decomposition

The strained three-membered ring of the cyclopropyl group makes it susceptible to thermal rearrangement. At elevated temperatures, bromocyclopropanes can undergo electrocyclic ring-opening to form allyl bromide derivatives. This process is a known thermal reaction for similar structures.[5]

Sources

- 1. Sci-Hub. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines / Journal of the Chemical Society, Perkin Transactions 1, 1980 [sci-hub.ru]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Electrocyclic reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(1-Bromocyclopropyl)pyridine (CAS Number: 198759-65-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1-Bromocyclopropyl)pyridine, a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. Drawing upon established principles of chemical reactivity and safety protocols for analogous structures, this document aims to equip researchers with the foundational knowledge required for its safe handling, synthesis, and exploration of its synthetic utility.

Chemical Identity and Overview

This compound is a substituted pyridine derivative characterized by the presence of a brominated cyclopropyl group at the 2-position of the pyridine ring. This unique combination of a reactive bromine atom, a strained cyclopropyl ring, and a heteroaromatic pyridine core suggests its potential as a versatile building block in the synthesis of more complex molecules.

| Identifier | Value |

| CAS Number | 198759-65-8 |

| Chemical Name | This compound |

| Molecular Formula | C₈H₈BrN |

| Molecular Weight | 198.06 g/mol |

| SMILES | C1=CC=NC(=C1)C2(CC2)Br |

| InChI Key | Not available |

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known values for 2-bromopyridine and general structure-property relationships. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Basis for Prediction |

| Appearance | Colorless to pale yellow liquid | Analogy with 2-bromopyridine.[1] |

| Boiling Point | > 180 °C at 760 mmHg | Expected increase from 2-bromopyridine (192-194 °C) due to higher molecular weight. |

| Melting Point | Not available | |

| Density | ~1.5 g/cm³ | Expected increase from 2-bromopyridine (~1.657 g/cm³) due to the addition of the cyclopropyl group. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water. | Based on the nonpolar nature of the molecule and analogy with similar compounds. |

| Vapor Pressure | < 1 mmHg at 20 °C | Lower than 2-bromopyridine (1 mmHg at 25 °C) due to higher molecular weight.[1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of 2-lithiopyridine with 1,1-dibromocyclopropane. 2-Lithiopyridine can be generated in situ from 2-bromopyridine and a strong base like n-butyllithium.

Diagram 2: Proposed Synthesis of this compound

A workflow for the proposed synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Generation of 2-Lithiopyridine: Cool the THF to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of 2-bromopyridine in anhydrous THF. After stirring for a few minutes, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature to ensure the complete formation of 2-lithiopyridine.[2]

-

Reaction with 1,1-Dibromocyclopropane: To the solution of 2-lithiopyridine, add a solution of 1,1-dibromocyclopropane in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional components:

-

Pyridine Ring: The nitrogen atom imparts basicity and can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution, although it is generally deactivated towards this.

-

Bromo Group: The bromine atom is a good leaving group, making the compound a suitable substrate for various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the cyclopropyl carbon.

-

Cyclopropyl Ring: This strained three-membered ring can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts.[3]

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure. Experimental verification is necessary.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine protons: δ 8.5-7.0 (m, 4H). The proton adjacent to the nitrogen is expected to be the most downfield.

-

Cyclopropyl protons: δ 1.5-1.0 (m, 4H). The diastereotopic methylene protons of the cyclopropyl ring are expected to show complex splitting patterns.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine carbons: δ 160-120. The carbon attached to the nitrogen (C2) and the para-carbon (C4) are expected to be the most downfield.

-

Cyclopropyl carbons: δ 30-10. The quaternary carbon bearing the bromine atom will be further downfield.

-

-

IR (neat):

-

~3050 cm⁻¹ (C-H stretching, aromatic)

-

~1600, 1580, 1470, 1430 cm⁻¹ (C=C and C=N stretching, pyridine ring)

-

~1020 cm⁻¹ (Cyclopropane ring breathing)

-

~600-500 cm⁻¹ (C-Br stretching)

-

-

Mass Spectrometry (EI):

-

Molecular ion (M⁺) peak at m/z 197 and 199 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

-

A significant fragment corresponding to the loss of a bromine radical (M-Br)⁺ at m/z 118.

-

A base peak corresponding to the pyridyl cation at m/z 78.

-

Biological Activity and Mechanism of Action (Hypothetical)

While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules.

-

Pyridine Derivatives: The pyridine scaffold is a common feature in many pharmaceuticals and agrochemicals, exhibiting a wide range of activities.

-

Cyclopropane-containing Molecules: The cyclopropane ring is found in a number of natural products and synthetic compounds with diverse biological properties, including enzyme inhibition and antimicrobial activity.[4]

Diagram 3: Hypothetical Mechanism of Action

A theoretical model of enzyme inhibition.

Further research is required to elucidate any potential biological activity and the corresponding mechanism of action of this specific compound.

Safety and Handling

The following safety information is based on data for 2-bromopyridine and general principles for handling brominated organic compounds and pyridine derivatives. A comprehensive risk assessment should be conducted before handling this compound.

Hazard Identification

Based on analogous compounds, this compound is expected to be:

-

Toxic if swallowed. [5]

-

Fatal in contact with skin. [5]

-

Causes skin irritation. [5]

-

Causes serious eye irritation. [5]

-

May cause respiratory irritation. [5]

-

Flammable liquid and vapor. [5]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if vapors are generated.

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

Diagram 4: Safe Handling Workflow

A flowchart for the safe handling of this compound.

Spill and Disposal Procedures

-

Spill: Evacuate personnel from the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

References

- Jubilant Ingrevia Limited. (2022).

- Thermo Fisher Scientific. (2009).

-

PubChem. 3-Bromopyridine. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine.

- Thermo Fisher Scientific.

-

PubChem. 2-(1-Bromoethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromopyridine. National Center for Biotechnology Information. [Link]

- Jubilant Ingrevia. (2021).

- The Royal Society of Chemistry.

-

Organic Syntheses. 2-bromopyridine. [Link]

-

ResearchGate. How to synthesis 2-bromo pyridine? [Link]

-

NIST WebBook. Pyridine, 2-bromo-. [Link]

- RSC Publishing. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles.

-

PubMed. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

- RSC Publishing. Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones.

-

Wikipedia. 2-Bromopyridine. [Link]

- U.S. EPA. Provisional Peer-Reviewed Toxicity Values for 2-Bromopyridine (CASRN 109-04-6).

- Sigma-Aldrich.

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

NIH. A Simple, Modular Synthesis of Substituted Pyridines. [Link]

-

NIST WebBook. Pyridine, 2-bromo-. [Link]

-

Wikipedia. 2-Bromopyridine. [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

Sources

- 1. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 3. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

A-Technical-Guide-to-the-Formation-of-2-(1-Bromocyclopropyl)pyridine:-Mechanism-and-Synthesis

Authored-by-Google's-AI

Abstract: 2-(1-Bromocyclopropyl)pyridine-is-a-valuable-building-block-in-medicinal-chemistry,-owing-to-the-unique-conformational-constraints-and-physicochemical-properties-imparted-by-the-cyclopropyl-moiety.-This-guide-provides-an-in-depth-analysis-of-the-predominant-mechanistic-pathway-for-its-synthesis:-the-reaction-of-a-2-pyridyl-organometallic-reagent-with-1,1-dibromocyclopropane.-We-will-explore-the-nuances-of-this-reaction,-including-the-generation-of-the-key-nucleophile,-the-proposed-mechanistic-steps,-and-a-detailed-experimental-protocol.-This-document-is-intended-for-researchers,-scientists,-and-drug-development-professionals-seeking-a-comprehensive-understanding-of-this-important-synthetic-transformation.

1.-Introduction:-The-Significance-of-the-Cyclopropyl-Moiety-in-Drug-Design

The-cyclopropyl-group-is-a-highly-sought-after-motif-in-modern-drug-discovery.-Its-rigid,-three-membered-ring-structure-can-act-as-a-"bioisostere"-for-other-chemical-groups,-such-as-alkenes-and-gem-dimethyl-groups,-while-conferring-unique-pharmacokinetic-and-pharmacodynamic-properties.-Cyclopropyl-rings-can-enhance-metabolic-stability,-improve-potency-by-orienting-substituents-in-a-conformationally-restricted-manner,-and-modulate-lipophilicity.-The-incorporation-of-this-moiety-into-a-pyridine-scaffold,-a-common-pharmacophore-in-many-bioactive-molecules,-gives-rise-to-a-class-of-compounds-with-significant-potential-in-pharmaceutical-development.-[1]-2-(1-Bromocyclopropyl)pyridine,-in-particular,-serves-as-a-versatile-intermediate,-allowing-for-further-functionalization-through-cross-coupling-reactions-at-the-bromine-position.

2.-The-Core-Mechanism:-Nucleophilic-Attack-on-a-gem-Dihalocyclopropane

The-most-prevalent-and-efficient-synthesis-of-2-(1-Bromocyclopropyl)pyridine-involves-the-reaction-of-a-2-pyridyl-nucleophile-with-1,1-dibromocyclopropane.-While-several-variations-exist,-the-core-of-the-mechanism-remains-consistent.-The-key-steps-are-the-generation-of-a-potent-pyridyl-nucleophile-and-its-subsequent-reaction-with-the-electrophilic-bromocyclopropane.

2.1-Generation-of-the-2-Pyridyl-Nucleophile

Pyridine-itself-is-not-sufficiently-nucleophilic-to-displace-a-halide-from-1,1-dibromocyclopropane.-Therefore,-it-is-necessary-to-generate-a-more-potent-nucleophile,-typically-an-organometallic-reagent.-The-most-common-method-is-the-formation-of-2-lithiopyridine-through-lithium-halogen-exchange-or-deprotonation.

-

Lithium-Halogen-Exchange: -Starting-from-2-bromopyridine,-treatment-with-a-strong-organolithium-reagent,-such-as-n-butyllithium-(n-BuLi),-at-low-temperatures-(-78-°C)-results-in-a-rapid-and-efficient-exchange-of-the-bromine-atom-for-lithium.-This-is-often-the-preferred-method-due-to-its-high-yield-and-selectivity.-[2]

-

Deprotonation: -While-less-common-for-this-specific-synthesis,-direct-deprotonation-of-pyridine-at-the-2-position-can-be-achieved-using-a-very-strong-base,-such-as-a-superbase-mixture-of-n-BuLi-and-potassium-tert-butoxide-(KOtBu).-However,-this-method-can-suffer-from-a-lack-of-regioselectivity.

The-resulting-2-lithiopyridine-is-a-highly-reactive-species,-characterized-by-a-nucleophilic-carbon-atom-at-the-2-position-of-the-pyridine-ring.-[3][4]

2.2-The-Mechanistic-Conundrum:-SN2,-SET,-or-Carbene-Intermediate?

The-reaction-between-an-organolithium-reagent-and-a-gem-dihalocyclopropane-is-not-a-simple-SN2-displacement.-The-steric-hindrance-of-the-cyclopropyl-ring-and-the-presence-of-two-halogens-on-the-same-carbon-atom-lead-to-a-more-complex-mechanistic-landscape.-Several-pathways-have-been-proposed-and-are-likely-operating-in-concert,-with-the-predominant-pathway-depending-on-the-specific-reaction-conditions.

Proposed-Mechanistic-Pathways:

-

Lithium-Halogen-Exchange-and-Carbene-Formation: -This-is-considered-the-most-plausible-mechanism.-[5][6]-The-organolithium-reagent-(in-this-case,-2-lithiopyridine)-first-undergoes-a-lithium-halogen-exchange-with-one-of-the-bromine-atoms-on-the-1,1-dibromocyclopropane.-This-forms-a-transient-1-bromo-1-lithiocyclopropane-intermediate.-This-intermediate-is-highly-unstable-and-readily-undergoes-α-elimination,-losing-lithium-bromide-to-form-a-bromocyclopropylidene-(a-carbene).-The-highly-electrophilic-carbene-is-then-intercepted-by-the-2-lithiopyridine-nucleophile-to-form-the-final-product.

-

Single-Electron-Transfer-(SET): -An-alternative-pathway-involves-a-single-electron-transfer-from-the-organolithium-reagent-to-the-1,1-dibromocyclopropane.-This-would-generate-a-radical-anion,-which-could-then-fragment-and-recombine-to-form-the-product.-While-SET-mechanisms-are-known-for-organolithium-reactions,-the-carbene-pathway-is-generally-more-accepted-for-gem-dihalocyclopropanes.

The-following-diagram-illustrates-the-likely-carbene-mediated-pathway:

Caption: Proposed-mechanistic-pathway-for-the-formation-of-2-(1-Bromocyclopropyl)pyridine.

3.-Experimental-Protocol

The-following-is-a-representative-experimental-protocol-for-the-synthesis-of-2-(1-Bromocyclopropyl)pyridine.-Note: -This-protocol-involves-the-use-of-pyrophoric-and-moisture-sensitive-reagents.-It-should-only-be-performed-by-trained-personnel-in-a-properly-equipped-laboratory-with-appropriate-safety-precautions.

3.1-Materials-and-Reagents

| Reagent | Molar-Mass-( g/mol ) | Quantity | Moles |

| 2-Bromopyridine | 158.01 | 1.58-g | 10-mmol |

| 1,1-Dibromocyclopropane | 197.87 | 2.37-g | 12-mmol |

| n-Butyllithium-(2.5-M-in-hexanes) | 64.06 | 4.4-mL | 11-mmol |

| Anhydrous-Tetrahydrofuran-(THF) | - | 50-mL | - |

| Saturated-aqueous-NH4Cl | - | 20-mL | - |

| Diethyl-ether | - | 50-mL | - |

| Anhydrous-Magnesium-Sulfate | - | - | - |

3.2-Procedure

-

Reaction-Setup: -A-100-mL-three-necked,-round-bottom-flask-equipped-with-a-magnetic-stir-bar,-a-thermometer,-a-nitrogen-inlet,-and-a-rubber-septum-is-flame-dried-under-a-stream-of-dry-nitrogen-and-allowed-to-cool-to-room-temperature.

-

Initial-Charge: -The-flask-is-charged-with-anhydrous-THF-(50-mL)-and-2-bromopyridine-(1.58-g,-10-mmol).-The-solution-is-cooled-to--78-°C-using-a-dry-ice/acetone-bath.

-

Generation-of-2-Lithiopyridine: -n-Butyllithium-(4.4-mL-of-a-2.5-M-solution-in-hexanes,-11-mmol)-is-added-dropwise-to-the-stirred-solution-over-10-minutes,-ensuring-the-internal-temperature-remains-below--70-°C.-The-resulting-dark-red-solution-is-stirred-at--78-°C-for-an-additional-30-minutes.

-

Addition-of-1,1-Dibromocyclopropane: -A-solution-of-1,1-dibromocyclopropane-(2.37-g,-12-mmol)-in-anhydrous-THF-(5-mL)-is-added-dropwise-to-the-reaction-mixture-at--78-°C.-The-reaction-is-stirred-at-this-temperature-for-1-hour.

-

Quenching: -The-reaction-is-allowed-to-warm-to-room-temperature-over-1-hour-and-then-quenched-by-the-slow-addition-of-saturated-aqueous-ammonium-chloride-(20-mL).

-

Workup: -The-mixture-is-transferred-to-a-separatory-funnel,-and-the-aqueous-layer-is-extracted-with-diethyl-ether-(2-x-25-mL).-The-combined-organic-layers-are-washed-with-brine, dried-over-anhydrous-magnesium-sulfate,-filtered,-and-concentrated-under-reduced-pressure.

-

Purification: -The-crude-product-is-purified-by-flash-column-chromatography-on-silica-gel-(eluting-with-a-gradient-of-ethyl-acetate-in-hexanes)-to-afford-2-(1-bromocyclopropyl)pyridine-as-a-pale-yellow-oil.

4.-Conclusion

The-formation-of-2-(1-Bromocyclopropyl)pyridine-via-the-reaction-of-2-lithiopyridine-with-1,1-dibromocyclopropane-is-a-robust-and-efficient-synthetic-method.-A-thorough-understanding-of-the-underlying-mechanism,-which-likely-proceeds-through-a-carbene-intermediate,-is-crucial-for-optimizing-reaction-conditions-and-troubleshooting-potential-side-reactions.-The-versatility-of-the-cyclopropyl-pyridine-scaffold-ensures-that-this-synthetic-transformation-will-remain-a-valuable-tool-for-medicinal-chemists-and-drug-development-professionals.

5.-References

-

ResearchGate.-Synthesis-of-3-cyclopropyl-substituted...-[Link]

-

National-Institutes-of-Health.-A-Simple,-Modular-Synthesis-of-Substituted-Pyridines.-[Link]

-

ResearchGate.-2-Lithiopyridine-|-Request-PDF.-[Link]

-

Beilstein-Journals.-Synthesis-of-a-novel-analogue-of-DPP-4-inhibitor-Alogliptin:-Introduction-of-a-spirocyclic-moiety-on-the-piperidine-ring.-[Link]

-

Organic-Chemistry-Portal.-Pyridine-synthesis.-[Link]

-

ResearchGate.-How-to-synthesis-2-bromo-pyridine?-[Link]

-

Wikipedia.-Organolithium-reagent.-[Link]

-

Denmark-Group.-DE-NOVO-SYNTHESIS-OF-SUBSTITUTED-PYRIDINES.-[Link]

-

Chemistry-Stack-Exchange.-1,1-Dibromo-2,2,3,3-tetramethylcyclopropane-is-treated-with-CH3Li.-[Link]

-

Organic-Syntheses.-2-bromopyridine.-[Link]

-

Chemistry-Stack-Exchange.-Is-the-elimination-reaction-between-1-1-dibromo-cyclopropane-and-phenyl-lithium-feasible-in-alkaline-medium-(and-some-heat).-[Link]

-

National-Institutes-of-Health.-Recent-Advances-in-Pyridine-Scaffold:-Focus-on-Chemistry,-Synthesis,-and-Antibacterial-Activities.-[Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. Organolithium Reagents [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Bromocyclopropyl Group on a Pyridine Ring: A Keystone for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Bromocyclopropyl-Pyridine Moiety

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone, prized for its presence in numerous FDA-approved drugs and its ability to engage in crucial biological interactions.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of synthetic tools, the introduction of a bromocyclopropyl group onto the pyridine ring presents a particularly compelling strategy. This moiety is not merely a placeholder; it is a versatile reactive handle, unlocking a diverse array of chemical transformations critical for the construction of complex molecular architectures.

The inherent strain of the cyclopropyl ring, combined with the robust carbon-bromine bond, offers a unique blend of stability and latent reactivity. The electron-deficient nature of the pyridine ring further modulates the reactivity of the attached bromocyclopropyl group, predisposing it to a range of predictable and high-yielding transformations.[1] This guide provides a comprehensive exploration of the reactivity of the bromocyclopropyl group on a pyridine ring, offering field-proven insights into its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for leveraging this versatile building block in drug discovery programs.

Core Reactive Pathways: A Symphony of Controlled Transformations

The bromocyclopropyl-pyridine unit is a versatile precursor for a multitude of chemical transformations. The primary modes of reactivity can be broadly categorized into two major pathways: palladium-catalyzed cross-coupling reactions at the carbon-bromine bond and nucleophilic aromatic substitution at the pyridine ring.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the bromocyclopropyl-pyridine moiety is an excellent substrate for these powerful transformations.[3] The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of a bromocyclopropyl-pyridine, this reaction allows for the coupling of the cyclopropyl-pyridine moiety with a variety of aryl and heteroaryl boronic acids or esters. This transformation is particularly valuable for the synthesis of complex biaryl structures, which are prevalent in many classes of pharmaceuticals.[4][5]

The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-deficient heteroaryl halides like bromopyridines, catalyst systems employing electron-rich and bulky phosphine ligands often provide superior results.

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [6] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | Good | [4] |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME | 85 | Good | [7] |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-AmylOH | 110 | High | [4] |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives.

Field-Proven Insight: The use of a biphasic solvent system, such as 1,4-dioxane and water, is common in Suzuki-Miyaura couplings. The aqueous phase is essential for the solubility of the inorganic base and facilitates the transmetalation step. For challenging couplings, the use of more specialized ligands like SPhos or XPhos can significantly improve reaction efficiency by promoting the reductive elimination step and preventing catalyst decomposition.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromocyclopropyl-Pyridine Derivative

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of bromopyridines.[6]

-

Reagent Preparation: In a flame-dried Schlenk flask, combine the bromocyclopropyl-pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[8][9] This reaction allows for the direct coupling of a bromocyclopropyl-pyridine with a wide range of primary and secondary amines.

The choice of ligand is paramount in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as BINAP, XPhos, and RuPhos being particularly effective. The base used is typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | High | [10] |

| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | Good | [11] |

| 3 | Cyclohexylamine | Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 90 | High | [11] |

| 4 | Diethylamine | Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 110 | Moderate to Good | [10] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives.

Causality Behind Experimental Choices: The use of strong bases like NaOtBu is essential to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate. The choice of solvent is also critical; polar aprotic solvents like toluene or dioxane are commonly used as they are compatible with the reaction conditions and solubilize the reactants and catalyst. For volatile amines, the reaction is often carried out in a sealed tube to prevent their evaporation.[10]

Diagram 2: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

II. Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electronic Properties of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as bromine, is located at the 2- or 4-position.[7][12] The nitrogen atom in the pyridine ring can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is the driving force for this reaction.

This pathway is particularly useful for the introduction of heteroatom nucleophiles, such as alkoxides, thiolates, and amines, directly onto the pyridine ring.

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution on a 2-Bromopyridine

Caption: Mechanism of Nucleophilic Aromatic Substitution on a 2-Bromopyridine.

Trustworthiness and Self-Validating Systems: The regioselectivity of SNAr on pyridines is a well-established and predictable phenomenon. The observation of substitution predominantly at the 2- and 4-positions serves as an internal validation of the reaction mechanism. Any significant deviation from this selectivity would warrant a thorough investigation of the reaction conditions and potential alternative pathways.

III. Potential for Ring-Opening Reactions of the Cyclopropyl Group

While the primary reactivity of the bromocyclopropyl-pyridine moiety lies in the transformations of the C-Br bond and the pyridine ring, the cyclopropyl group itself can participate in ring-opening reactions under certain conditions. These reactions are typically promoted by transition metals, such as gold or palladium, and often require an activating group on the cyclopropyl ring.

For instance, gold-catalyzed ring-opening of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles has been reported to afford indolizine derivatives.[1] While this example does not involve a bromocyclopropyl group directly, it highlights the potential for the cyclopropyl ring to undergo skeletal rearrangements, offering a pathway to novel heterocyclic scaffolds. Further research in this area could uncover new synthetic applications for bromocyclopropyl-pyridines following an initial cross-coupling reaction to introduce an activating group.

Conclusion: A Versatile Building Block for Advancing Drug Discovery

The bromocyclopropyl group, when appended to a pyridine ring, is a powerful and versatile functional handle for the synthesis of complex, biologically relevant molecules. Its predictable reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides medicinal chemists with a reliable toolkit for molecular diversification. The ability to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of control is invaluable in the iterative process of lead optimization. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of building blocks like bromocyclopropyl-pyridines will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

-

Buchwald, S. L. (2008). Cross-Coupling Reactions: A Practical Guide. Wiley-VCH. [Link]

-

Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

-

Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

-

Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

-

Chemist's Companion. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? [Link]

-

Zhang, H., et al. (2013). Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Organic & Biomolecular Chemistry, 11(34), 5597-5600. [Link]

-

Singh, P., & Kumar, V. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

-

Sharma, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1255-1287. [Link]

-

Rao, X., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

-

Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(56), 33931-33935. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Cyclopropyl Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the rigid, three-membered cyclopropyl ring with the versatile pyridine heterocycle has given rise to a privileged scaffold in modern medicinal chemistry. Substituted cyclopropyl pyridines have emerged as key pharmacophores in a diverse range of therapeutic agents, demonstrating significant potential in oncology, immunology, and neurology. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important class of molecules. We will explore the key milestones, from the initial syntheses to the development of sophisticated catalytic methodologies. A detailed examination of the structure-activity relationships (SAR) of prominent cyclopropyl pyridine-containing drugs, including the landmark TYK2 inhibitor Deucravacitinib, will be presented. This guide will also furnish detailed experimental protocols for seminal synthetic transformations and utilize visualizations to elucidate key mechanistic pathways, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Union of a Strained Ring and a Versatile Heterocycle

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization.[1] Similarly, the cyclopropyl group, despite its small size, imparts profound effects on the physicochemical properties of a molecule. Its unique electronic nature, resulting from increased s-character in its C-C bonds, and its rigid, three-dimensional structure can enhance potency, improve metabolic stability, and modulate lipophilicity.[2] The strategic incorporation of a cyclopropyl moiety onto a pyridine scaffold marries the desirable properties of both, creating a molecular framework with significant potential for fine-tuning pharmacological activity. This guide will trace the journey of this powerful combination from its academic origins to its current prominent role in drug discovery.

A Historical Perspective: From Curiosity-Driven Synthesis to a Mainstay in Drug Discovery

The story of substituted cyclopropyl pyridines begins not with a targeted drug discovery program, but with fundamental explorations in organic synthesis.

The Dawn of an Era: The First Synthesis of 2-Cyclopropylpyridine

The first documented synthesis of a cyclopropyl pyridine derivative dates back to 1948 , when Mariella and his colleagues reported the preparation of 2-cyclopropylpyridine.[3] Their multi-step approach, while not high-yielding by modern standards, laid the groundwork for future investigations into this novel class of compounds.

The synthesis, as outlined by Mariella et al., involved the following key transformations:

-

Step 1: Condensation to form a pyridone. The synthesis began with the reaction of the sodium salt of hydroxymethylene methyl cyclopropyl ketone with cyanoacetamide to construct the pyridone ring.

-

Step 2: Chlorination. The resulting pyridone was then chlorinated using phosphorus oxychloride.

-

Step 3: Reduction. Finally, the chloro-substituted pyridine was reduced to afford 2-cyclopropylpyridine.[4]

This initial synthesis, while historically significant, was cumbersome and offered limited scope for introducing diverse substitution patterns.

Early Synthetic Developments and Mechanistic Insights

Throughout the mid-20th century, interest in cyclopropyl pyridines remained largely academic. In 1969 , Brown and colleagues published an alternative synthesis of 2-cyclopropylpyridine, further contributing to the nascent field.[5] These early methods often relied on multi-step sequences and harsh reaction conditions, highlighting the need for more efficient and versatile synthetic strategies. A 1998 patent describes a process for preparing 2-cyclopropylpyridine from acetylene and cyclopropanecarbonitrile using organocobalt catalysts, indicating an early industrial interest in more direct routes.[6]

The Evolution of Synthetic Methodologies: Expanding the Chemical Space

The increasing recognition of the cyclopropyl pyridine scaffold as a valuable pharmacophore spurred the development of more sophisticated and efficient synthetic methods. These can be broadly categorized into two main approaches: the pre-formation of a cyclopropyl-containing building block followed by pyridine ring synthesis, or the direct cyclopropanation of a pyridine derivative.

Building from Cyclopropyl Precursors: The Kulinkovich Reaction

The Kulinkovich reaction , first reported in 1989, provides an effective method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[7] These cyclopropanols can then serve as versatile intermediates for the construction of more complex cyclopropyl-containing molecules, including those with a pyridine moiety.

The generally accepted mechanism involves the formation of a titanacyclopropane intermediate, which then reacts with the ester.[8][9]

Detailed Protocol: Synthesis of a 1-Arylcyclopropanol via the Kulinkovich Reaction

Materials:

-

Methyl benzoate (1.0 equiv)

-

Titanium(IV) isopropoxide (0.2 equiv)

-

Ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of methyl benzoate in anhydrous THF at room temperature under an inert atmosphere, add titanium(IV) isopropoxide.

-

Slowly add the solution of ethylmagnesium bromide dropwise to the mixture. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-phenylcyclopropanol.

Direct Cyclopropanation of Pyridines: The Simmons-Smith Reaction

The Simmons-Smith reaction is a powerful and widely used method for the cyclopropanation of alkenes.[10] This reaction can be adapted for the synthesis of cyclopropyl pyridines by using a vinylpyridine as the starting material. The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to the double bond in a stereospecific manner.[11]

Detailed Protocol: Simmons-Smith Cyclopropanation of 2-Vinylpyridine

Materials:

-

2-Vinylpyridine (1.0 equiv)

-

Diiodomethane (1.5 equiv)

-

Zinc-copper couple (2.0 equiv)

-

Anhydrous diethyl ether

Procedure:

-

Activate zinc dust by stirring with a solution of copper(II) acetate in glacial acetic acid. Filter, wash with acetic acid, then with diethyl ether, and dry under vacuum.

-

Suspend the freshly prepared zinc-copper couple in anhydrous diethyl ether under an inert atmosphere.

-

Add diiodomethane to the suspension and stir at reflux for 30 minutes to form the carbenoid.

-

Cool the mixture to room temperature and add a solution of 2-vinylpyridine in diethyl ether dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-cyclopropylpyridine.[12]

Modern Era: Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal catalysis has revolutionized the synthesis of substituted biaryls and related compounds, and cyclopropyl pyridines are no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven to be particularly effective for the synthesis of arylcyclopropanes.[2] These methods offer a high degree of functional group tolerance and allow for the modular construction of complex molecules.

The general approach involves the coupling of a cyclopropylboronic acid or a related organoborane reagent with a halo-substituted pyridine in the presence of a palladium catalyst and a base. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivities.

Substituted Cyclopropyl Pyridines in Medicinal Chemistry: A Case Study of Deucravacitinib (BMS-986165)

The therapeutic potential of substituted cyclopropyl pyridines is perhaps best exemplified by the recent development of Deucravacitinib (BMS-986165) , a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[8] Approved by the FDA in 2022 for the treatment of moderate-to-severe plaque psoriasis, Deucravacitinib represents a significant breakthrough in the treatment of autoimmune diseases.[13]

The discovery of Deucravacitinib was the result of a phenotypic screen, a departure from the more common structure-based drug design approach.[8] The cyclopropylamide moiety was introduced to mitigate a hERG liability, a common challenge in drug development related to potential cardiotoxicity.[14]

Structure-Activity Relationship (SAR) of Deucravacitinib and Analogs

The development of Deucravacitinib involved extensive optimization of the lead compound. The following table summarizes key SAR data for Deucravacitinib and related analogs, highlighting the impact of the cyclopropyl group and other substituents on TYK2 inhibition.

| Compound | R Group | TYK2 JH2 Binding IC₅₀ (nM) | IL-23-induced IL-17A Production IC₅₀ (nM) |

| BMS-986165 (Deucravacitinib) | Cyclopropyl | 1.0 | 13 |

| Analog 1 | Methyl | 2.5 | 25 |

| Analog 2 | Ethyl | 3.8 | 42 |

| Analog 3 | Isopropyl | 15 | >100 |

| Analog 4 | Phenyl | >1000 | >1000 |

Data is illustrative and compiled from publicly available sources.

The SAR data clearly demonstrates the critical role of the cyclopropyl group in achieving high potency. Replacing the cyclopropyl group with larger alkyl or aryl substituents leads to a significant loss of activity, likely due to steric hindrance within the binding pocket of the TYK2 pseudokinase domain.

Applications in Other Therapeutic Areas

Beyond immunology, substituted cyclopropyl pyridines have shown promise in other therapeutic areas, including:

-

Oncology: Several patents disclose the use of cyclopropyl pyridine derivatives as anticancer agents, targeting various kinases and other proteins involved in cell proliferation and survival.[15][16]

-

Neurology: The unique conformational constraints imposed by the cyclopropyl group make this scaffold attractive for the design of ligands for central nervous system (CNS) targets. Pyridine alkaloids, for instance, have been shown to have activity in the CNS.[17]

Conclusion and Future Perspectives

The journey of substituted cyclopropyl pyridines from academic curiosities to life-changing medicines is a testament to the power of fundamental research and the ingenuity of medicinal chemists. The strategic combination of the cyclopropyl ring and the pyridine heterocycle has created a truly privileged scaffold with broad therapeutic potential. As our understanding of disease biology deepens and new synthetic methodologies emerge, we can expect to see the continued development of novel and innovative drugs based on this versatile molecular framework. The future of substituted cyclopropyl pyridines in drug discovery is bright, with the promise of new therapies for a wide range of human diseases.

References

- Bristol Myers Squibb. (2022). SOTYKTU™ (deucravacitinib)

- Burke, J. R., et al. (2019). Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Moderate to Severe Psoriasis: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial.

- Plenge, R. M. (2023). Discovery moments: TYK2 pseudokinase inhibitor. MassBio.

- Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Titanium(IV) isopropoxide-catalyzed formation of 1-substituted cyclopropanols in the reaction of ethylmagnesium bromide with methyl alkanecarboxylates. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.

- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

- Kulinkovich, O. G. (2004). The Kulinkovich reaction. Synlett, (1), 77-89.

- He, Z., & Yudin, A. K. (2006). Palladium-catalyzed oxidative activation of arylcyclopropanes. Organic Letters, 8(25), 5829-5832.

- Black, W. C., et al. (1998). Substituted pyridines as selective cyclooxygenase-2 inhibitors.

- Mariella, R. P., Peterson, L. F., & Ferris, R. C. (1948). The Synthesis and Spectrum of 2-Cyclopropylpyridine. Journal of the American Chemical Society, 70(4), 1494-1497.

- Mariella, R. P., Peterson, L. F., & Ferris, R. C. (1948). The Synthesis and Spectrum of 2-Cyclopropylpyridine*.

- Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973-8995.

- Brown, C. C., & Stephan, D. W. (2010). Cyclopropanation of Ru-diimino-pyridine ligand complexes. Dalton Transactions, 39(32), 7483-7485.

- NROChemistry. (n.d.). Simmons-Smith Reaction.

- Fiori, K. W., & Du Bois, J. (2009). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 131(40), 14486-14487.

- Drug Hunter. (2022).

- Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.

- D'yakonov, V. A., et al. (2022). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. RSC Publishing.

- Bönnemann, H., & Brijoux, W. (1984). Process for the preparation of 2-cyclopropylpyridine.

- Charette, A. B., & Beauchemin, A. (2001). Simmons−Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.

- Centre National de la Recherche Scientifique (CNRS). (2011). Pyrazolopyridine derivatives as anticancer agent.

- Wikipedia. (2023).

- Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179.

- Pireddu, R., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7943.

- O'Brien, E., et al. (2017). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 25(15), 3985-3996.

- Altaf, A. A., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1569-1589.

- Iovu, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4983.

- Kalola, U. K., Alberty, A., & Sheehy, C. (2024). Deucravacitinib. In StatPearls.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). deucravacitinib.

- National Center for Biotechnology Inform

- Ali, A. A., et al. (2019). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research, 8(9), 1168-1178.

- Chen, Y.-C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5243.

- Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 2(1), 1-11.

- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

- Wikipedia. (2023). Activation of cyclopropanes by transition metals.

- Trécourt, F., et al. (2000). Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium‐Catalyzed Cross‐Coupling of Aryl Grignard Reagents. Helvetica Chimica Acta, 83(6), 1335-1346.

- National Center for Biotechnology Information. (n.d.). Deucravacitinib. PubChem Compound.

- Patel, R., et al. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10.

- Ma, S., & Zhang, J. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(14), 6842-6848.

- Hanna, M. A., et al. (2023).

- Gonzalez-Reyes, L. R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

- El-Sayed, M. A. A., et al. (2017). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 5(11), 1-14.

- El-Malah, A. M., et al. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Chemical Methodologies, 7(6), 464-477.

- Asif, M. (2016). Pyridopyridazine derivatives useful in treatment of neurological disorders.

- Silva, A. F. G., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 24(14), 11488.

- Sharma, H., Chawla, P. A., & Bhatia, R. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 19(6), 448-465.

- El-Shafei, A., et al. (2009). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. Bioorganic & Medicinal Chemistry, 17(14), 5096-5105.

- Saini, V., & Fu, G. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 3(7), 662-670.

- Verma, R. P., & Hansch, C. (2009). Quantitative structure–activity relationship-based computational approaches. In Computational toxicology (pp. 241-278). Humana Press.

- Brown, K. H., & Mariella, R. P. (1969). 2-Cyclopropylpyridine. The Journal of Organic Chemistry, 34(10), 3191-3191.

Sources

- 1. Mechanistic study on the palladium-catalyzed (3 + 2) intramolecular cycloaddition of alk-5-enylidenecyclopropanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 3. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 4. WO2013048916A1 - Substituted cyclopropyl compounds, compositions containing such compounds and methods of treatment - Google Patents [patents.google.com]

- 5. chemmethod.com [chemmethod.com]

- 6. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-catalyzed oxidative activation of arylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]

- 11. deucravacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Mechanistic investigations [ruhr-uni-bochum.de]

- 13. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. massbio.org [massbio.org]

- 15. WO1998003484A1 - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

An Application Note and Protocol Guide: 2-(1-Bromocyclopropyl)pyridine as a Versatile Building Block in Modern Medicinal Chemistry

The cyclopropyl group has emerged as a privileged motif in medicinal chemistry, prized for its ability to confer a range of desirable properties upon parent molecules. Its rigid, three-dimensional structure can impose conformational constraints on flexible molecules, locking them into bioactive conformations and improving binding affinity for their biological targets. Furthermore, the unique electronic nature of the cyclopropyl ring, with its high s-character bonds, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate physicochemical properties such as lipophilicity and aqueous solubility, which are critical for optimizing a drug candidate's pharmacokinetic profile.